5-Phenyl-3H-1,2,4-triazole-3-thione (CAS 3414-94-6): A Comprehensive Technical Guide to Synthesis, Properties, and Advanced Applications
5-Phenyl-3H-1,2,4-triazole-3-thione (CAS 3414-94-6): A Comprehensive Technical Guide to Synthesis, Properties, and Advanced Applications
Executive Summary
In the landscape of modern chemical synthesis and drug discovery, heterocyclic privileged scaffolds are the cornerstone of innovation. 5-Phenyl-3H-1,2,4-triazole-3-thione (CAS 3414-94-6), also known as 5-phenyl-1,2,4-triazole-3-thiol, is a highly versatile building block characterized by its dynamic thione-thiol tautomerism and robust coordination chemistry[1].
As an Application Scientist, I have structured this technical whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its synthetic methodologies, explore its self-validating experimental protocols, and analyze its advanced applications ranging from enzymatic nucleoside synthesis for antiviral therapeutics to physico-chemical adsorption in corrosion inhibition.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of CAS 3414-94-6 is critical for predicting its behavior in both biological assays and industrial formulations. The molecule exists in a dynamic equilibrium between its 1,2,4-triazole-3-thiol and 3H-1,2,4-triazole-3-thione tautomers. While the thione form often predominates in the solid crystalline state, the thiol form dominates in alkaline solutions, driving its nucleophilic reactivity[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Scientific Significance |
| Molecular Weight | 177.23 g/mol | Highly optimal for small-molecule drug design, strictly adhering to Lipinski's Rule of 5[1]. |
| Topological Polar Surface Area | 68.5 Ų | Provides excellent membrane permeability, allowing for blood-brain barrier (BBB) penetration in CNS applications[1]. |
| Melting Point | 253.0 - 259.0 °C | Indicates high thermal stability driven by strong intermolecular hydrogen bonding within the crystal lattice[3]. |
| GHS Safety Profile | H315, H319 | Causes skin and serious eye irritation; necessitates standard PPE and fume hood handling[1]. |
Synthetic Methodologies & Reaction Logic
The synthesis of 5-phenyl-3H-1,2,4-triazole-3-thione requires precise control over pH and temperature to drive the intramolecular ring closure. The protocol below is designed as a self-validating system: visual and physical changes at each step confirm the success of the mechanistic transformations.
Experimental Protocol: Alkaline Cyclization Synthesis
Objective: High-yield preparation of the triazole-thione scaffold via the dehydration of an acylthiosemicarbazide intermediate.
Causality & Mechanism: The reaction relies on the base-catalyzed intramolecular dehydrative cyclization of benzoylthiosemicarbazide. The use of a strong base (20% NaOH) is non-negotiable; it deprotonates the thiosemicarbazide, dramatically increasing the nucleophilicity of the terminal nitrogen. This facilitates the nucleophilic attack on the carbonyl carbon, driving the ring closure and subsequent dehydration[4].
Step-by-Step Workflow:
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Precursor Formation: React benzhydrazide with potassium thiocyanate (KSCN) in an acidic medium (HCl) to synthesize the intermediate, benzoylthiosemicarbazide[5].
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Alkaline Cyclization: Dissolve 0.01 mol (approx. 1.95 g) of benzoylthiosemicarbazide in 20 mL of 20% aqueous sodium hydroxide[4].
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Thermal Activation: Heat the solution to 90–95 °C and maintain for 3 hours.
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Self-Validation Check: The solution will become homogeneous as the base-catalyzed cyclization proceeds and the highly soluble sodium thiolate salt forms[4].
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Acidification & Precipitation: Cool the reaction mixture to room temperature. Slowly add hydrochloric acid (HCl) dropwise until the environment is neutral to slightly acidic (pH ~6).
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Causality: Acidification protonates the intermediate thiolate anion, forcing the precipitation of the highly insoluble 5-phenyl-1,2,4-triazole-3-thione[4].
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Isolation: Filter the resulting white to cream-colored slurry under vacuum. Wash thoroughly with cold distilled water to remove residual NaCl salts[4].
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Drying: Air-dry the product to constant weight. Expected yield is typically >75%, presenting as a white to cream crystalline powder[3].
Synthetic workflow and alkaline cyclization logic for CAS 3414-94-6.
Pharmacological Significance & Biological Activity
The 1,2,4-triazole-3-thione core is a bioisostere for various natural functional groups, making it a highly sought-after pharmacophore in drug development.
Antiviral Nucleoside Analogues
Because the triazole ring mimics natural purine and pyrimidine bases, CAS 3414-94-6 is utilized to synthesize analogues of the antiviral drug ribavirin. By utilizing E. coli purine nucleoside phosphorylase (PNP), researchers can enzymatically couple 5-phenyl-1,2,4-triazole-3-thione with α-D-ribose-1-phosphate[4].
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Mechanistic Causality: The bulky phenyl group at the C5 position alters the binding kinetics within the viral polymerase active site. Once transglycosylated into a deoxyriboside, the analogue competitively inhibits viral replication machinery, showing marked efficacy against herpes simplex and Coxsackie viruses[4].
Enzymatic transglycosylation pathway for antiviral nucleoside analogues.
CNS and Antimicrobial Activity
Subchronic exposure studies utilizing Wistar rats have demonstrated that derivatives of this scaffold can cross the BBB, inducing neurobehavioral effects by modulating dopamine reuptake and acting as anticonvulsants[6]. Furthermore, its structural homology to fluconazole enables it to effectively bind to the heme iron of fungal cytochrome P450 enzymes (CYP51), inhibiting ergosterol biosynthesis and rupturing fungal cell walls[6].
Industrial & Material Science Applications
Beyond biology, 5-phenyl-3H-1,2,4-triazole-3-thione serves as an elite corrosion inhibitor for metals, particularly copper, in highly aggressive environments (e.g., 3% NaCl marine simulations).
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Mechanism of Action: The inhibition is driven by physico-chemical adsorption . The triazole ring contains multiple nitrogen atoms and a highly polarizable sulfur atom. These heteroatoms possess lone pairs of electrons that coordinate directly with the vacant d-orbitals of the copper surface.
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Validation: Electrochemical impedance spectroscopy (EIS) demonstrates that the addition of the inhibitor at a concentration of
M increases the charge transfer resistance of copper from ~1500 Ω cm² to significantly higher values, achieving an inhibitory efficiency of approximately 98% by forming a dense, monomolecular protective film that blocks chloride ion diffusion.
Table 2: Cross-Disciplinary Application Matrix
| Field | Application | Primary Mechanism of Action |
| Antiviral Therapeutics | Nucleoside Analogues | Bioisosteric replacement of purines; competitive viral polymerase inhibition[4]. |
| Material Science | Copper Corrosion Inhibitor | Physico-chemical adsorption via N and S lone pair donation to Cu d-orbitals. |
| Antimicrobial | Antifungal Scaffold | Inhibition of ergosterol biosynthesis via Cytochrome P450 heme binding[6]. |
References
1.1 - National Center for Biotechnology Information. 2.2 - Benchchem Chemical Database. 3.4 - MDPI Pharmaceuticals. 4.6 - CABI Digital Library. 5. - IMIST Scientific Journals. 6.5 - MDPI Organics. 7. - Thermo Fisher Scientific.
Sources
- 1. 5-Phenyl-s-triazole-3-thiol | C8H7N3S | CID 698268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol|265.33 [benchchem.com]
- 3. 3-Phenyl-1,2,4-triazole-5-thiol hydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
